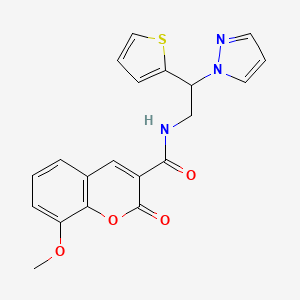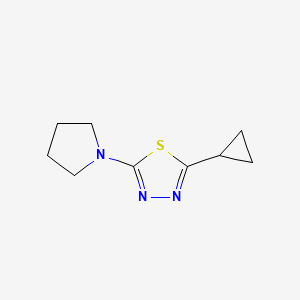
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of piperidine and has a unique structure that allows it to interact with various biological systems. In
作用机制
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one binds to the NMDA receptor and acts as a competitive antagonist, blocking the binding of glutamate to the receptor. This results in a decrease in calcium influx and a reduction in the excitatory neurotransmission. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to improve memory and cognitive function in animal models. This compound has also been shown to have protective effects on the cardiovascular system, reducing oxidative stress and inflammation. Additionally, this compound has been shown to have immunomodulatory effects, regulating the activity of immune cells.
实验室实验的优点和局限性
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly specific and potent NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in various biological systems. Additionally, this compound has antioxidant and anti-inflammatory properties, which may be useful in studying the effects of oxidative stress and inflammation on disease. However, the complex synthesis of this compound may limit its availability and use in lab experiments.
未来方向
There are several future directions for research involving 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound's ability to improve memory and cognitive function may have therapeutic potential for these diseases. Another area of interest is the role of this compound in cardiovascular disease, specifically in the prevention and treatment of atherosclerosis. Finally, the immunomodulatory effects of this compound may have potential for the treatment of autoimmune diseases. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique structure allows it to interact with various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to have a wide range of biochemical and physiological effects, including improving memory and cognitive function, reducing oxidative stress and inflammation, and regulating the activity of immune cells. Further research is needed to explore the potential therapeutic applications of this compound in neurodegenerative diseases, cardiovascular disease, and autoimmune diseases.
合成方法
The synthesis of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one involves several steps, including the reaction between piperidine and cyclobutanone, followed by the addition of acetic anhydride and propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been used in scientific research to study various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been used to study the effects of oxidative stress on the cardiovascular system and the role of inflammation in disease.
属性
IUPAC Name |
1-(3-cyclobutyloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-4-7-11(9-13)15-10-5-3-6-10/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEQBDNBXNXGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
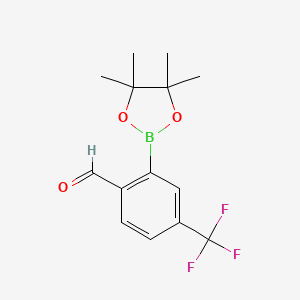
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)

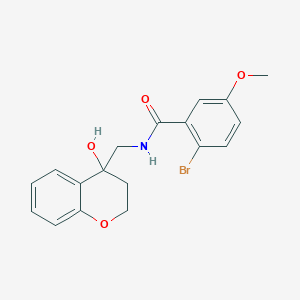
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
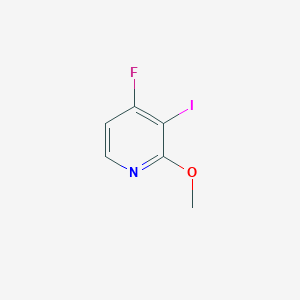
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)
